3-chlorophenyl diphenylcarbamate
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Overview
Description
3-chlorophenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group and two phenyl groups attached to a carbamate moiety
Mechanism of Action
Target of Action
It is known that similar compounds act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is known that similar compounds act in the CNS rather than directly on skeletal muscle .
Biochemical Pathways
A similar compound, chlorpropham, is known to be degraded by bacillus licheniformis nkc-1 through its initial hydrolysis by cipc hydrolase enzyme to yield 3-chloroaniline (3-ca) as a major metabolic product .
Pharmacokinetics
Similar compounds are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .
Result of Action
Similar compounds are known to block nerve impulses (or pain sensations) that are sent to the brain .
Action Environment
It is known that similar compounds can be used as plant growth regulators and herbicides . They can inhibit p-starch enzyme activity, suppress plant RNA and protein synthesis, interfere with oxidative phosphorylation and photosynthesis, and disrupt cell division . They are also highly selective pre-emergence or early post-emergence herbicides, which can be absorbed by the coleoptile of gramineous weeds, mainly absorbed by the roots of plants, and can also be absorbed by the leaves .
Biochemical Analysis
Biochemical Properties
The biochemical reactions involving 3-chlorophenyl diphenylcarbamate are primarily facilitated by enzymes such as CIPC hydrolase and 3-chloroaniline (3-CA) dioxygenase . The compound is initially hydrolyzed by CIPC hydrolase to yield 3-chloroaniline as a major metabolic product . The 3-CA dioxygenase then catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol .
Cellular Effects
The compound’s interactions with enzymes like CIPC hydrolase and 3-CA dioxygenase suggest that it may influence cellular metabolism and enzyme activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes. It is initially hydrolyzed by CIPC hydrolase, and the resulting 3-chloroaniline is further processed by 3-CA dioxygenase . These interactions suggest that the compound may influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The compound’s degradation through enzymatic processes suggests that its effects may change over time .
Metabolic Pathways
This compound is involved in metabolic pathways facilitated by enzymes like CIPC hydrolase and 3-CA dioxygenase . These enzymes process the compound into 3-chloroaniline and a monochlorinated catechol, suggesting that it may influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorophenyl diphenylcarbamate typically involves the reaction of 3-chlorophenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
3-chlorophenol+diphenylcarbamoyl chloride→3-chlorophenyl diphenylcarbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-chlorophenyl diphenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-chlorophenol and diphenylamine.
Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-chlorophenol and diphenylamine.
Oxidation/Reduction: Various oxidized or reduced phenyl derivatives.
Scientific Research Applications
3-chlorophenyl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichlorophenyl diphenylcarbamate
- 3-chlorophenyl methylcarbamate
- 3-chlorophenyl ethylcarbamate
Comparison
3-chlorophenyl diphenylcarbamate is unique due to the presence of two phenyl groups attached to the carbamate moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(3-chlorophenyl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-7-13-18(14-15)23-19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJHYLDYUULVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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